An In-depth Technical Guide to the Fundamental Chemical Properties of Sodium Prop-2-enoate
An In-depth Technical Guide to the Fundamental Chemical Properties of Sodium Prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium prop-2-enoate, more commonly known as sodium acrylate (B77674), is the sodium salt of acrylic acid.[1] It is a key monomer used primarily in the synthesis of superabsorbent polymers, most notably sodium polyacrylate.[1] Its chemical formula is C₃H₃NaO₂.[2] This document provides a comprehensive overview of the fundamental chemical and physical properties of sodium prop-2-enoate, detailed experimental protocols for their determination, and a summary of its synthesis and safety information. The quantitative data herein is structured for clarity and ease of comparison, targeting professionals in research and development.
Core Chemical and Physical Properties
Sodium prop-2-enoate is a white crystalline solid at room temperature.[1] It is an ionic compound and, as such, exhibits a high melting point and significant solubility in polar solvents like water. It is generally insoluble in nonpolar organic solvents.[3] The presence of the vinyl group makes it susceptible to polymerization, a key feature of its reactivity.[3]
Quantitative Data Summary
The core physical and chemical properties of sodium prop-2-enoate are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | Sodium prop-2-enoate | [2] |
| Common Name | Sodium Acrylate | [1][2] |
| CAS Number | 7446-81-3 | [2] |
| Molecular Formula | C₃H₃NaO₂ | [2] |
| Molecular Weight | 94.04 g/mol | [2] |
| Appearance | White to cream-colored crystalline solid/powder | [1][2] |
| Melting Point | >300 °C (decomposes) | [2] |
| Boiling Point | Not applicable; decomposes at high temperatures. | |
| Density | 1.528 g/cm³ (at 20 °C) | |
| Aqueous Solubility | 479 g/L (at 20 °C) | [4] |
| pKa (of parent acid) | 4.25 (for Acrylic Acid) | [1][2] |
Chemical Structure and Synthesis
Chemical Structure
Sodium prop-2-enoate is an ionic compound consisting of a sodium cation (Na⁺) and a prop-2-enoate (acrylate) anion (CH₂=CHCOO⁻).
Synthesis Pathway
Sodium prop-2-enoate is typically synthesized via a straightforward acid-base neutralization reaction. Acrylic acid is reacted with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521), in an aqueous solution.[5][6] The reaction is exothermic and requires careful temperature control to prevent unwanted polymerization of the acrylate monomer.[5][6]
The balanced chemical equation is: CH₂=CHCOOH + NaOH → CH₂=CHCOONa + H₂O [5]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of sodium prop-2-enoate.
| Spectroscopy Type | Key Peaks / Signals (Expected) |
| FTIR (cm⁻¹) | ~3100-3000 (Vinyl C-H stretch), ~1635 (C=C stretch), ~1560 (Asymmetric COO⁻ stretch), ~1410 (Symmetric COO⁻ stretch).[7][8] |
| ¹H NMR (in D₂O) | Multiplets between δ 5.5-6.5 ppm corresponding to the three vinyl protons (CH₂=CH-).[9][10] |
| ¹³C NMR (in D₂O) | Signals expected around δ 125-135 ppm for the vinyl carbons (CH₂=CH-) and a signal downfield >δ 170 ppm for the carboxylate carbon (-COO⁻).[11][12] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key properties of sodium prop-2-enoate.
Melting Point Determination (Capillary Method)
Due to its high melting point and tendency to decompose, a modern digital melting point apparatus is recommended.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry sodium prop-2-enoate is loaded into a glass capillary tube to a height of 2-3 mm.[13] The sample is packed tightly by tapping the tube or dropping it through a long glass tube.[13]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).[14]
-
Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is used to obtain an approximate melting/decomposition range.[15]
-
Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate range found in the preliminary run. The heating rate is then reduced to 1-2 °C/min.[14]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. For substances that decompose, the temperature at which charring or discoloration begins is noted.
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[16]
-
Objective: To determine the saturation concentration of sodium prop-2-enoate in water at a specified temperature.
-
Methodology:
-
Preparation: An excess amount of solid sodium prop-2-enoate is added to a known volume of deionized water in a stoppered flask.[17] Using a 5-fold excess of the estimated required solid is a common practice.[17]
-
Equilibration: The flask is sealed and placed in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 20 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[4][17]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the solute).[18]
-
Quantification: The concentration of sodium prop-2-enoate in the clear, saturated aqueous phase is determined using a suitable analytical technique. Given the lack of a strong chromophore, techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or quantitative NMR could be employed. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.[4]
-
Spectroscopic Analysis Protocols
-
Objective: To obtain the infrared and nuclear magnetic resonance spectra for structural verification.
-
Methodology (FTIR):
-
An Attenuated Total Reflectance (ATR)-FTIR spectrometer is commonly used for solid samples. A small amount of the dry powder is placed on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.[19] Data is typically collected as an average of multiple scans to improve the signal-to-noise ratio.
-
-
Methodology (NMR):
-
A sample of sodium prop-2-enoate is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a standard 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a suitable internal or external standard.
-
Safety and Handling
Sodium prop-2-enoate is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling Precautions: Handle in a well-ventilated area to avoid dust inhalation. Avoid contact with skin and eyes.[5]
-
Stability: The material can be unstable and may undergo spontaneous polymerization, especially when heated.[4] It is incompatible with strong oxidizing agents.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet.
References
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- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
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- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. dissolutiontech.com [dissolutiontech.com]
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